1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of 1-(4-fluorophenyl)-4-oxo-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The fluorophenyl group enhances its binding affinity to target proteins, while the hydroxy and carboxylic acid groups facilitate interactions with active sites .
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of a hydroxy group.
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
Uniqueness
1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group on the pyrazole ring, which allows for diverse chemical modifications and interactions. The fluorophenyl group also imparts specific electronic properties that can enhance its biological activity and stability .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-hydroxypyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c11-6-1-3-7(4-2-6)13-5-8(14)9(12-13)10(15)16/h1-5,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCSXWYNBZPFIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C(=O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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